L-伊达酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-idaric acid is the D-enantiomer of idaric acid. It is a conjugate acid of a D-idarate(1-). It is an enantiomer of a L-idaric acid.

科学研究应用

1. 环境应用

L-伊达酸衍生物,如聚(乳酸-亚胺二乙酸)(P(LA-co-IDA)),被用于环境应用。P(LA-co-IDA)表现出潜力作为持续释放的Pb2+螯合剂,表明其在治疗铅中毒或作为环境中的Pb2+吸附剂方面具有用途。P(LA-co-IDA)的降解速率在4周内可达70%,其亚胺二乙酸释放速率与降解趋势相一致,证实了其有效的Pb2+螯合性能 (Lin et al., 2021)。

2. 生物医学应用

亚胺二乙酸(IDA)衍生物,与L-伊达酸密切相关,被用于生物医学研究。这些衍生物可以作为配体与锝形成络合物,显示出作为肝胆诊断剂的潜力。关于它们的生物相容性的研究表明,IDA衍生物在诊断浓度下不会显著改变整体凝血形成和溶解潜力,并且对红细胞无毒,突显了它们在医学应用中的潜在安全性 (Markowicz-Piasecka et al., 2017)。

3. 生物技术生产

在生物技术领域,利用生物催化方法从亚胺二乙腈生产亚胺二乙酸(IDA)是一个重要的研究领域。像Alcaligenes faecalis ZJB-09133这样的菌株因其高效产生IDA的能力而被确定,为精细化工行业提供了一条新的合成途径。这种生物催化方法在最佳条件下表现出65.3%的转化率,代表了一种用于工业规模生产IDA的有前景的方法 (Liu et al., 2011)。

4. 分析化学应用

在分析化学中,像N-苄基亚胺二乙酸这样的L-伊达酸衍生物已经被开发为亲水相互作用液相色谱(HILIC)的新型固定相。这种三牙离子性固定相与极性或带电化合物有很强的相互作用,使其对分离各种极性物质,包括有机酸、碱和头孢菌素和碳青霉烯类似物等高极性化合物非常有效 (Yin et al., 2015)。

未来方向

作用机制

L-Idaric acid, also known as Iduronic acid, is a major uronic acid component of the glycosaminoglycans (GAGs) dermatan sulfate and heparin . It plays a significant role in various biological processes. This article provides a comprehensive overview of the mechanism of action of L-Idaric acid, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary target of L-Idaric acid is α-L-idosiduronase, an enzyme that hydrolyzes iduronosidic linkages in the desulfated glycosaminoglycan dermatan . This interaction plays a crucial role in the biological activity of L-Idaric acid.

Mode of Action

L-Idaric acid acts as an inhibitor of α-L-idosiduronase . By inhibiting this enzyme, L-Idaric acid prevents the breakdown of iduronosidic linkages in dermatan sulfate, a type of glycosaminoglycan. This interaction leads to changes in the structure and function of dermatan sulfate, affecting various biological processes.

Result of Action

The inhibition of α-L-idosiduronase by L-Idaric acid leads to changes in the structure and function of dermatan sulfate . These changes can affect various biological processes, potentially leading to therapeutic effects. For example, alterations in dermatan sulfate could impact cell signaling pathways, potentially influencing cell growth and differentiation.

生化分析

Biochemical Properties

L-Idaric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, which catalyze oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which stabilize the transition states of the biochemical reactions .

Cellular Effects

L-Idaric acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, L-Idaric acid can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of L-Idaric acid involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, L-Idaric acid can inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Idaric acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that L-Idaric acid remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to L-Idaric acid in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses .

Dosage Effects in Animal Models

The effects of L-Idaric acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic functions. At high doses, L-Idaric acid can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

L-Idaric acid is involved in several metabolic pathways. It interacts with enzymes such as hexokinases and aldolases, which play roles in glycolysis and gluconeogenesis. These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism. L-Idaric acid’s involvement in these pathways highlights its importance in maintaining metabolic homeostasis .

Transport and Distribution

Within cells and tissues, L-Idaric acid is transported and distributed through specific transporters and binding proteins. For example, it can be transported by glucose transporters due to its structural similarity to glucose. This transport mechanism ensures its proper localization and accumulation in target tissues, where it can exert its biochemical effects .

Subcellular Localization

L-Idaric acid’s subcellular localization is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, L-Idaric acid can be localized to the mitochondria, where it participates in energy metabolism. Its localization can influence its interactions with other biomolecules and its overall efficacy .

属性

| { "Design of the Synthesis Pathway": "The synthesis of L-idaric acid can be achieved through a multi-step process involving the oxidation of a suitable starting material.", "Starting Materials": [ "D-glucose", "Sodium chlorite", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Oxidation of D-glucose with sodium chlorite and sodium hydroxide to form D-gluconic acid", "Step 2: Acidification of D-gluconic acid with hydrochloric acid to form D-gluconic acid lactone", "Step 3: Reduction of D-gluconic acid lactone with sodium borohydride to form D-gluconolactone", "Step 4: Acetylation of D-gluconolactone with acetic anhydride to form 1,6-anhydro-3,4-di-O-acetyl-D-gluconolactone", "Step 5: Reduction of 1,6-anhydro-3,4-di-O-acetyl-D-gluconolactone with sodium borohydride to form 1,6-anhydro-D-gluconolactone", "Step 6: Hydrolysis of 1,6-anhydro-D-gluconolactone with sodium carbonate to form L-idonic acid", "Step 7: Reduction of L-idonic acid with sodium borohydride to form L-idaric acid" ] } | |

CAS 编号 |

80876-58-0 |

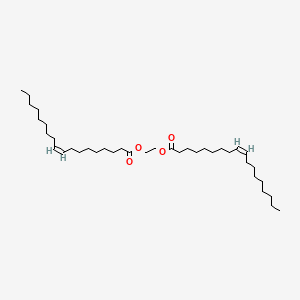

分子式 |

C6H10O8 |

分子量 |

210.14 g/mol |

IUPAC 名称 |

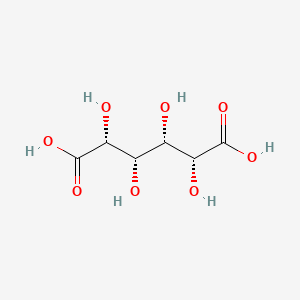

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3+,4+/m1/s1 |

InChI 键 |

DSLZVSRJTYRBFB-MMPJQOAZSA-N |

手性 SMILES |

[C@@H]([C@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |

SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

规范 SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2,4:3,5-di-O-methylene-L-idaric acid and how was its conformation determined?

A1: 2,4:3,5-Di-O-methylene-L-idaric acid (derived from L-idaric acid) possesses a unique cis-fused tetrahydro-[1,3]dioxino[5,4-d]-1,3-dioxin ring system. [] This complex structure was found to favor an "O-inside" conformation, as revealed by force-field calculations using Allinger's molecular mechanics program MM2p85. [] This computational finding was further corroborated by experimental evidence from 400-MHz 1H- and 100-MHz 13C NMR spectroscopy. []

Q2: How was 2,4:3,5-di-O-methylene-L-idaric acid utilized in polymer synthesis?

A2: The research demonstrated the successful synthesis of polycondensates using 2,4:3,5-di-O-methylene-L-idaric acid as a monomer. [] This involved homogeneous solution polymerization reactions where 2,4:3,5-di-O-methylene-L-idaric acid was reacted with either aromatic diols or aromatic diamines. [] This approach highlights the potential of this L-idaric acid derivative as a building block for novel polymeric materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)

![1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B1238569.png)

![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)

![6-[(1E)-2-(2-hydroxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B1238579.png)

![(18Z,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-6,11,17,22-tetrone](/img/structure/B1238584.png)